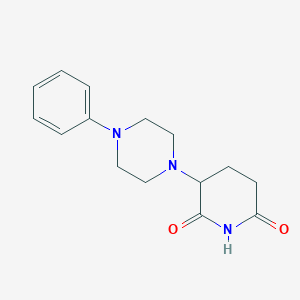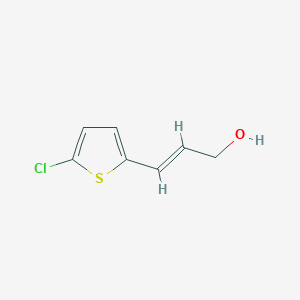![molecular formula C19H19NO4 B13552196 2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)
2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a cyclopentyloxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminobenzoic acid with cyclopentyl chloroformate to form the cyclopentyloxycarbonyl derivative. This intermediate is then reacted with 4-nitrobenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: A simpler analog with similar structural features.
Cyclopentyl chloroformate: An intermediate used in the synthesis of the compound.
4-Nitrobenzoic acid: Another intermediate involved in the synthetic route.
Uniqueness
2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H19NO4 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-(4-cyclopentyloxycarbonylanilino)benzoic acid |
InChI |
InChI=1S/C19H19NO4/c21-18(22)16-7-3-4-8-17(16)20-14-11-9-13(10-12-14)19(23)24-15-5-1-2-6-15/h3-4,7-12,15,20H,1-2,5-6H2,(H,21,22) |
Clave InChI |
ZQKMLMRSFZSTKF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


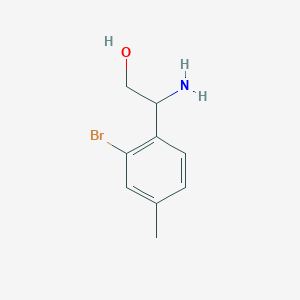

![1-[(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13552145.png)
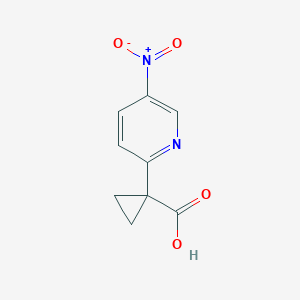
![2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol](/img/structure/B13552155.png)
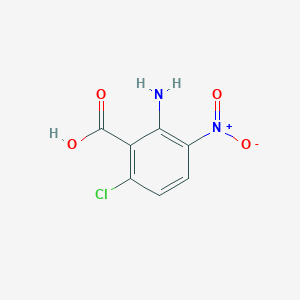
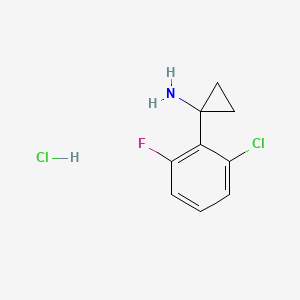
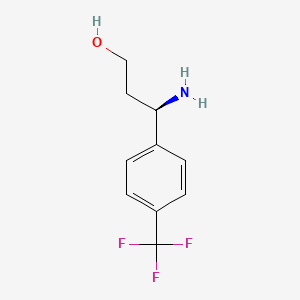
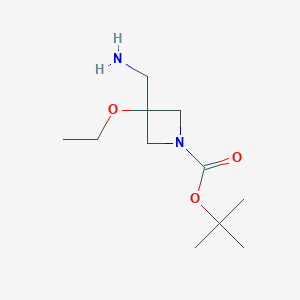

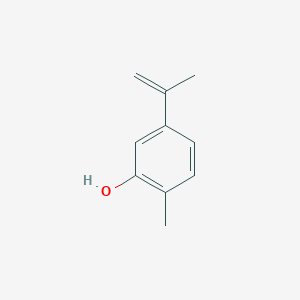
![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
